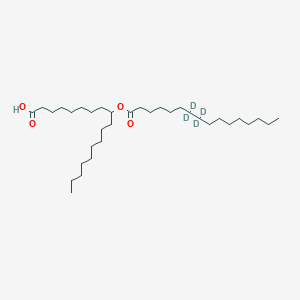

9-PAHSA-d4

Beschreibung

Eigenschaften

IUPAC Name |

9-(7,7,8,8-tetradeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-QZPARXMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-PAHSA-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the deuterated lipid 9-PAHSA-d4, its core functions as an internal standard, and the multifaceted biological roles of its non-deuterated counterpart, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA).

This guide provides a comprehensive overview of this compound, a critical tool in the study of a novel class of bioactive lipids. Primarily utilized as an internal standard, this compound enables the precise quantification of endogenous 9-PAHSA, a lipid that has garnered significant attention for its therapeutic potential in metabolic and inflammatory diseases. This document details the physicochemical properties of this compound, outlines experimental protocols for its use, and delves into the functional significance of 9-PAHSA, supported by signaling pathway diagrams.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog, 9-PAHSA, are summarized below. This information is crucial for the accurate preparation of standards and experimental solutions.

| Property | This compound | 9-PAHSA |

| Formal Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid[1] | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid[2][3] |

| Molecular Formula | C₃₄H₆₂D₄O₄[1] | C₃₄H₆₆O₄[2] |

| Formula Weight | 542.9 | 538.9 |

| CAS Number | 2704278-85-1 | 1481636-31-0 |

| Purity | ≥99% deuterated forms (d₁-d₄) | - |

| Formulation | A solution in methyl acetate | A 10 mg/ml solution in methyl acetate |

| Storage Temperature | -20°C | - |

| Stability | ≥ 2 years | ≥ 2 years |

Core Function of this compound: An Internal Standard

The primary and critical function of this compound is its use as an internal standard for the accurate quantification of 9-PAHSA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its deuteration, the substitution of four hydrogen atoms with deuterium, results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. This mass difference allows for its distinct detection in mass spectrometry, enabling researchers to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of 9-PAHSA measurements.

Biological Functions of 9-PAHSA

9-PAHSA is an endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It is formed by the esterification of palmitic acid to 9-hydroxy stearic acid. Levels of 9-PAHSA have been found to be reduced in the serum and adipose tissues of insulin-resistant humans, highlighting its potential role in metabolic health.

Anti-Diabetic Effects

9-PAHSA has demonstrated significant anti-diabetic properties. It improves glucose tolerance and stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1). Furthermore, 9-PAHSA enhances glucose transport, in part through the activation of G-protein-coupled receptor 120 (GPR120). Chronic treatment with 9-PAHSA has been shown to improve insulin sensitivity and glucose tolerance in mouse models.

Anti-Inflammatory Properties

Beyond its metabolic benefits, 9-PAHSA exhibits potent anti-inflammatory effects. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway. Studies have shown that 9-PAHSA can reduce the secretion of pro-inflammatory cytokines.

Cardioprotective and Other Functions

Recent research has uncovered a cardioprotective role for 9-PAHSA. It has been shown to improve cardiovascular complications in diabetic mice by promoting autophagic flux and reducing myocardial hypertrophy. Additionally, 9-PAHSA has been found to prevent mitochondrial dysfunction in steatotic hepatocytes, suggesting a role in liver health.

Experimental Protocols

Quantification of 9-PAHSA in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma using this compound as an internal standard.

a) Sample Preparation and Lipid Extraction:

-

To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing a known amount of this compound (e.g., 10 ng/ml).

-

Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.

-

Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.

-

The dried lipid extract can be stored at -80°C until analysis.

b) Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Re-suspend the lipid extract in a small volume of a non-polar solvent like hexane.

-

Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with the non-polar solvent to remove neutral lipids.

-

Elute the FAHFAs with a more polar solvent mixture, such as diethyl ether:acetic acid (98:2 v/v).

-

Dry the eluted fraction under nitrogen.

c) LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the lipids using a C18 reversed-phase column with an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium acetate or formic acid).

-

Perform mass spectrometric detection in negative ionization mode using multiple reaction monitoring (MRM).

-

Monitor the transitions for both 9-PAHSA (e.g., m/z 537 → 255) and this compound.

-

Quantify the amount of 9-PAHSA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for 9-PAHSA quantification.

GPR120 Activation Assay

This protocol describes a cell-based assay to evaluate the activation of GPR120 by 9-PAHSA.

-

Cell Culture: Culture cells stably expressing GPR120 (e.g., HEK293 or CHO cells) in appropriate media.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 9-PAHSA or a known GPR120 agonist (positive control) and a vehicle control.

-

Signal Detection: Measure the downstream signaling events associated with GPR120 activation. This can include:

-

Calcium Mobilization: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium concentration using a fluorescence plate reader.

-

β-arrestin Recruitment: Utilize a commercially available assay that measures the recruitment of β-arrestin to the activated receptor.

-

-

Data Analysis: Plot the response as a function of the compound concentration and determine the EC₅₀ value.

Signaling Pathways of 9-PAHSA

The biological effects of 9-PAHSA are mediated through its interaction with several key signaling pathways.

GPR120 and GPR40 Signaling

9-PAHSA is an agonist for GPR120 and a partial agonist for GPR40, both of which are G-protein coupled receptors involved in metabolic regulation. Activation of these receptors can lead to increased intracellular calcium, stimulation of insulin and GLP-1 secretion, and enhanced glucose uptake.

Caption: 9-PAHSA activation of GPR120/GPR40.

Autophagy Regulation

9-PAHSA has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA promotes autophagic flux, which is associated with reduced myocardial hypertrophy and improved cardiac function. This is thought to occur through the downregulation of the Akt-mTOR pathway and activation of the PI3KIII-BECN1 complex.

Caption: 9-PAHSA regulation of autophagy.

References

The Role of 9-PAHSA-d4 as a Gold Standard in Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their physiological roles and their potential as therapeutic targets. Among the recently discovered class of lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs) have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a prominent family of FAHFAs, with 9-PAHSA being a key isomer found in humans and mice.[2][3][4] To ensure the reliability of quantitative studies on 9-PAHSA, the use of a stable isotope-labeled internal standard is crucial. This guide provides a comprehensive overview of 9-PAHSA-d4, its application as an internal standard in lipidomics, detailed experimental protocols, and insights into the signaling pathways of its unlabeled counterpart, 9-PAHSA.

This compound is a deuterated form of 9-PAHSA, intended for use as an internal standard for the quantification of 9-PAHSA by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is identical to 9-PAHSA, with the exception of four deuterium atoms, which provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures that this compound experiences similar extraction, derivatization, and ionization efficiencies as endogenous 9-PAHSA, thereby correcting for variations during sample preparation and analysis.

Core Principles of Internal Standardization in Lipidomics

An ideal internal standard should be a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the biological sample. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standardization in mass spectrometry-based lipidomics. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is then based on the ratio of the analyte signal to the internal standard signal, which significantly improves the accuracy and precision of the measurement.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of 9-PAHSA and its deuterated internal standard, this compound, is presented below. While precise concentrations of 9-PAHSA can vary significantly between individuals, tissues, and disease states, research has consistently shown that its levels are reduced in the serum and adipose tissue of insulin-resistant humans.

| Property | 9-PAHSA | This compound |

| Formal Name | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d₄]-octadecanoic acid |

| CAS Number | 1481636-31-0 | 2704278-85-1 |

| Molecular Formula | C₃₄H₆₆O₄ | C₃₄H₆₂D₄O₄ |

| Formula Weight | 538.9 g/mol | 542.9 g/mol |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) |

| Formulation | A solution in methyl acetate | A solution in methyl acetate |

Experimental Protocols

The accurate quantification of 9-PAHSA using this compound as an internal standard involves a multi-step workflow, including lipid extraction, solid-phase extraction (SPE) for enrichment, and analysis by LC-MS/MS.

Lipid Extraction from Plasma and Adipose Tissue (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological matrices.

Materials:

-

Plasma or homogenized adipose tissue

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass vials

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass vial, add the biological sample (e.g., 100 µL of plasma or a known amount of homogenized tissue).

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous 9-PAHSA levels.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for SPE.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is a critical step to remove interfering lipids and concentrate the FAHFAs prior to LC-MS analysis.

Materials:

-

Reconstituted lipid extract

-

Silica SPE cartridges (e.g., 500 mg)

-

Hexane

-

Ethyl acetate

-

SPE manifold

Procedure:

-

Condition the silica SPE cartridge by washing with hexane.

-

Load the reconstituted lipid extract onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent, such as 95:5 (v/v) hexane:ethyl acetate, to elute neutral lipids like triglycerides and cholesterol esters.

-

Elute the FAHFAs (including 9-PAHSA and this compound) with a more polar solvent, typically 100% ethyl acetate.

-

Collect the eluate containing the enriched FAHFAs.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the final extract in a solvent compatible with the LC-MS system (e.g., methanol).

LC-MS/MS Analysis

The quantification of 9-PAHSA and this compound is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate |

| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to achieve chromatographic separation of PAHSA isomers. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 9-PAHSA: Precursor ion (m/z) 537.5 → Product ions (m/z) 255.2 (palmitate), 281.2 (oleate fragment), 299.2 (hydroxystearate). This compound: Precursor ion (m/z) 541.5 → Product ions (m/z) 255.2, 281.2, 303.2. |

Data Analysis: The concentration of 9-PAHSA in the sample is calculated by determining the peak area ratio of the endogenous 9-PAHSA to the this compound internal standard and comparing this ratio to a calibration curve generated using known concentrations of 9-PAHSA and a fixed concentration of this compound.

Signaling Pathways and Biological Context

9-PAHSA is not merely an endogenous metabolite but a signaling molecule with significant biological activities. Understanding its signaling pathways provides context for its quantification and its potential as a therapeutic agent.

Anti-Diabetic and Metabolic Signaling

9-PAHSA has been shown to improve glucose tolerance and insulin sensitivity. One of the key mechanisms is its interaction with G-protein coupled receptors (GPCRs), particularly GPR120.

References

- 1. mdpi.com [mdpi.com]

- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Biological Significance of 9-PAHSA in Insulin Resistance

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of these lipids, particularly 9-hydroxy stearic acid (9-PAHSA), are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels correlate strongly with insulin sensitivity.[1][3][4] Administration of 9-PAHSA in animal models of insulin resistance has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The mechanisms underlying these beneficial effects are multifactorial, involving the activation of G-protein coupled receptors (GPCRs) such as GPR120 and GPR40, leading to enhanced insulin-stimulated glucose uptake and potent anti-inflammatory actions. This technical guide provides an in-depth overview of the biological significance of 9-PAHSA in insulin resistance, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Introduction to 9-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) were first identified as a novel class of mammalian lipids in the adipose tissue of insulin-sensitive mice overexpressing the glucose transporter GLUT4. These lipids are composed of a fatty acid linked via an ester bond to a hydroxy fatty acid. Among the various isomers, 9-PAHSA is one of the most abundant and well-studied. A significant finding is that circulating and adipose tissue levels of 9-PAHSA are diminished in insulin-resistant individuals, suggesting a potential role in the pathophysiology of type 2 diabetes. Exogenous administration of 9-PAHSA has been shown to replicate many of the benefits of enhanced insulin sensitivity, including improved glucose homeostasis and reduced inflammation. These findings position 9-PAHSA as a molecule of significant interest for therapeutic development in metabolic diseases.

Mechanism of Action

The insulin-sensitizing effects of 9-PAHSA are mediated through a combination of receptor activation, enhancement of downstream insulin signaling, and suppression of inflammatory pathways that contribute to insulin resistance.

Receptor Activation: GPR120 and GPR40

9-PAHSA exerts many of its effects by acting as a ligand for G-protein coupled receptors.

-

GPR120 (FFAR4): A key receptor for 9-PAHSA, GPR120 is highly expressed in pro-inflammatory macrophages and mature adipocytes. In adipocytes, activation of GPR120 by 9-PAHSA stimulates Gαq/11 signaling, which is crucial for enhancing insulin-stimulated glucose uptake. In macrophages, 9-PAHSA binding to GPR120 initiates a potent anti-inflammatory cascade by recruiting β-arrestin 2, which ultimately inhibits the pro-inflammatory TLR and TNF-α signaling pathways.

-

GPR40 (FFAR1): 9-PAHSA has also been identified as a selective agonist for GPR40. Activation of GPR40 is involved in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and contributes to the improvements in glucose tolerance and insulin sensitivity observed in vivo.

Enhancement of Insulin Signaling and Glucose Uptake

A primary mechanism by which 9-PAHSA improves systemic glucose homeostasis is by augmenting insulin action in target tissues like adipose tissue, muscle, and liver.

-

GLUT4 Translocation: In adipocytes, 9-PAHSA potentiates insulin-stimulated glucose uptake. This occurs through a GPR120-dependent mechanism that enhances the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the circulation.

-

Hepatic Glucose Production: 9-PAHSA has been shown to enhance the ability of insulin to suppress endogenous glucose production (EGP) in the liver. This is a critical factor in lowering ambient glycemia. The mechanism involves both direct actions on hepatocytes and indirect effects mediated by the suppression of lipolysis in white adipose tissue (WAT).

-

Suppression of Lipolysis: In adipose tissue, 9-PAHSA enhances insulin's anti-lipolytic effect, reducing the release of free fatty acids (FFAs) into the circulation. Lowering FFA levels reduces the substrate supply for hepatic gluconeogenesis, thereby contributing to lower EGP and improved hepatic insulin sensitivity.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key driver of insulin resistance. 9-PAHSA exerts powerful anti-inflammatory effects, particularly in adipose tissue.

-

Inhibition of NF-κB Pathway: In macrophages, 9-PAHSA, acting through GPR120, can abolish lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. This prevents the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to impair insulin signaling.

-

Reduced Macrophage Infiltration: Treatment with GPR120 agonists has been shown to decrease adipose tissue macrophage (ATM) infiltration, a hallmark of inflammation in the adipose tissue of obese, insulin-resistant individuals.

Data Presentation: In Vivo and In Vitro Efficacy

The following tables summarize quantitative data from key studies investigating the effects of 9-PAHSA.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Animal Models

| Parameter | Animal Model | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Acute oral gavage of 9-PAHSA | Lowered basal glycemia at 30 min and improved glucose tolerance (reduced AUC). | |

| Ambient Glycemia | db/db mice | 50 mg/kg/day 9-PAHSA by gavage for 2 weeks | Significantly reduced fasting blood glucose compared to vehicle. | |

| Hepatic Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA treatment | Enhanced insulin's action to suppress endogenous glucose production (EGP). | |

| Systemic Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA treatment (12 mg/kg/day) | Improved insulin tolerance during an Insulin Tolerance Test (ITT). |

| Insulin Secretion | HFD-fed mice | Acute oral gavage of 9-PAHSA | Enhanced glucose-stimulated insulin secretion 5 min after glucose administration. | |

Table 2: Effects of 9-PAHSA on Cellular Glucose Uptake and Signaling

| Parameter | Cell Model | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| Glucose Uptake | 3T3-L1 adipocytes | 20µM 9-PAHSA for 6 days | Increased glucose transport at submaximal and maximal insulin concentrations. | |

| GLUT4 Translocation | 3T3-L1 adipocytes | 9-PAHSA treatment | Enhanced insulin-stimulated GLUT4 translocation to the plasma membrane. |

| GPR120 Dependence | 3T3-L1 adipocytes with GPR120 knockdown | siRNA-mediated knockdown of GPR120 | Completely reversed the enhanced effects of PAHSAs on insulin-stimulated glucose transport. | |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following are representative protocols from the literature.

In Vivo Mouse Studies: Oral Gavage and Glucose Tolerance Test

-

Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for 9-12 weeks to induce obesity and insulin resistance.

-

9-PAHSA Administration: 9-PAHSA is typically dissolved in a vehicle such as a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water. For acute studies, a single dose (e.g., 50 mg/kg) is administered by oral gavage. For chronic studies, daily gavage or subcutaneous osmotic mini-pumps are used.

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight (e.g., 12-14 hours).

-

A baseline blood glucose measurement is taken from the tail vein (t=0).

-

For acute studies, 9-PAHSA or vehicle is administered by oral gavage 30 minutes prior to the glucose challenge.

-

A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

-

Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration, using a glucometer.

-

The Area Under the Curve (AUC) is calculated to quantify glucose tolerance.

-

In Vitro Adipocyte Glucose Uptake Assay

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Mature adipocytes (7-14 days post-differentiation) are used for experiments.

-

Protocol:

-

Differentiated 3T3-L1 adipocytes are treated with 9-PAHSA (e.g., 20 µM) or vehicle (DMSO) for a specified period (e.g., 6 days).

-

Cells are serum-starved for 1-3 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then incubated with KRH buffer with or without insulin (submaximal and maximal concentrations) for 25-30 minutes to stimulate glucose uptake.

-

A solution containing radiolabeled [3H]-2-deoxyglucose or a fluorescent analog like 6-NBDG is added for a short period (e.g., 5-10 minutes).

-

The uptake reaction is stopped by washing the cells three times with ice-cold PBS.

-

Cells are lysed, and the amount of internalized deoxyglucose is quantified by liquid scintillation counting (for radiolabeled) or fluorescence measurement.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams (Graphviz)

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

discovery of branched fatty acid esters of hydroxy fatty acids

An In-Depth Technical Guide to the Discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential.[1][2][3] First identified in 2014, these molecules have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in metabolic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the discovery of FAHFAs, their quantitative distribution, the experimental protocols for their analysis, and their known metabolic and signaling pathways.

The Initial Discovery of FAHFAs

The discovery of FAHFAs was a result of lipidomic analysis of adipose tissue from mice engineered to overexpress the glucose transporter GLUT4 specifically in their adipocytes (AG4OX mice). These mice, despite being obese, exhibited enhanced glucose tolerance and insulin sensitivity. Researchers at the Salk Institute and Beth Israel Deaconess Medical Center identified a novel class of lipids that were 16- to 18-fold more abundant in the adipose tissue of these AG4OX mice compared to wild-type controls.

Through tandem mass spectrometry (MS/MS) and chemical synthesis, the structure of these lipids was determined to be a fatty acid esterified to a hydroxy fatty acid, leading to the name "fatty acid esters of hydroxy fatty acids" or FAHFAs. One of the most well-studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), with isomers differing in the position of the ester linkage on the hydroxy stearic acid backbone.

Subsequent studies in humans revealed that FAHFA levels, particularly PAHSAs, are lower in the serum and adipose tissue of insulin-resistant individuals compared to insulin-sensitive controls, suggesting a potential role for FAHFA deficiency in the pathogenesis of type 2 diabetes. Oral administration of PAHSAs to mice was shown to lower blood glucose, improve glucose tolerance, and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1).

Data Presentation: Quantitative Levels of FAHFAs

The concentration of FAHFAs varies significantly across different tissues and physiological states. The following tables summarize the reported quantitative data for major FAHFA species in human and mouse samples.

Table 1: FAHFA Levels in Human Tissues and Plasma

| FAHFA Species | Sample Type | Concentration (nmol/L or pmol/mg) | Condition | Reference |

| Total PAHSAs | Serum | Lower in insulin-resistant individuals | Insulin Resistance | |

| 9-PAHSA | Plasma | ~50% lower in insulin-resistant individuals | Insulin Resistance | |

| 9-OAHSA | Plasma | 374.0 ± 194.6 nM | Healthy Subjects | |

| 9-POHSA | Plasma | 1184.4 ± 526.1 nM | Healthy Subjects | |

| Total FAHFAs | Serum | Lower in obese vs. non-obese (3.24 vs. 5.22 nmol/L) | Obesity | |

| Total FAHFAs | Serum | Higher in omnivores vs. vegetarians/vegans (12.82 vs. 5.86 nmol/L) | Diet |

Table 2: FAHFA Levels in Mouse Tissues

| FAHFA Species | Tissue | Concentration (pmol/g or pmol/mg) | Mouse Model | Reference |

| Total FAHFAs | White Adipose Tissue (WAT) | 16- to 18-fold higher in AG4OX mice | AG4OX | |

| 9-PAHSA | Perigonadal WAT (pgWAT) | Higher in female vs. male mice | C57BL/6J | |

| 9-PAHSA | Subcutaneous WAT (scWAT) | Higher in female vs. male mice | C57BL/6J | |

| 9-PAHSA | Brown Adipose Tissue (BAT) | Higher in female vs. male mice | C57BL/6J | |

| FAHFAs & FAHFA-TGs | Adipose Tissue | 80-90% lower in adipose-specific Atgl knockout mice | AT-Atgl-KO |

Experimental Protocols

The accurate quantification of FAHFAs requires specialized analytical techniques due to their low abundance and isomeric complexity. The following are detailed methodologies for the extraction and analysis of FAHFAs from biological samples.

Lipid Extraction from Tissues and Plasma/Serum

This protocol is adapted from established methods for FAHFA analysis.

Materials:

-

Tissue sample (e.g., 150 mg of white adipose tissue) or plasma/serum (e.g., 200 µL)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA) dissolved in chloroform

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

For tissue samples, homogenize the tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform containing the internal standards.

-

For plasma/serum samples, add the sample to a mixture of 1.3 mL PBS, 1.5 mL methanol, and 3 mL of chloroform with internal standards. Vortex for 30 seconds.

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase and transfer it to a new vial.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This SPE protocol is designed to enrich FAHFAs from the total lipid extract.

Materials:

-

Dried lipid extract

-

Chloroform

-

Silica SPE cartridge (e.g., Strata SI-1, 500 mg silica)

-

Ethyl acetate

-

Hexane

-

Positive pressure manifold or nitrogen source

Procedure:

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

-

Condition the cartridge with 6 mL of hexane.

-

Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.

-

Elute the FAHFA fraction with 4 mL of ethyl acetate and collect the eluate.

-

Dry the FAHFA fraction under a gentle stream of nitrogen.

-

Store the enriched FAHFA fraction at -80°C until LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of FAHFA isomers.

Instrumentation:

-

UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)

-

Triple quadrupole mass spectrometer with a negative ionization source

LC Conditions:

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL of the sample reconstituted in 40 µL of methanol.

-

Run Time: Approximately 30 minutes.

MS Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Use one quantifier and one or two qualifier transitions per FAHFA isomer. Specific transitions should be optimized based on the instrument and standards.

Visualization of Pathways

FAHFA Metabolism

FAHFA homeostasis is regulated by a balance of biosynthesis and degradation. Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme, utilizing a transacylation reaction. Hormone-sensitive lipase (HSL) and other hydrolases are involved in their degradation.

Caption: Overview of FAHFA metabolism, highlighting biosynthesis by ATGL and degradation.

FAHFA Signaling Pathway

FAHFAs exert their biological effects by activating specific G-protein coupled receptors (GPCRs). GPR120 and GPR40 have been identified as key receptors mediating the anti-diabetic effects of PAHSAs.

Caption: FAHFA signaling through GPR120 and GPR40 to regulate metabolic and inflammatory responses.

Experimental Workflow for FAHFA Analysis

The overall workflow for the analysis of FAHFAs from biological samples involves several key steps, from sample collection to data analysis.

Caption: A streamlined experimental workflow for the analysis of FAHFAs.

Conclusion and Future Directions

The discovery of FAHFAs has opened up a new field of lipid research with significant implications for human health. These endogenous lipids represent a novel signaling pathway that regulates glucose homeostasis and inflammation. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of these promising molecules.

Future research will likely focus on elucidating the complete biosynthetic and degradative pathways of the diverse FAHFA families, identifying additional receptors and downstream signaling targets, and exploring the therapeutic potential of FAHFA supplementation or modulation in clinical trials for metabolic and inflammatory diseases. The continued development of advanced analytical techniques will be crucial for unraveling the full scope of FAHFA biology.

References

9-PAHSA-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-PAHSA-d4, a deuterated analog of the bioactive lipid 9-PAHSA. It covers the chemical structure, physicochemical properties, biological significance of the parent compound, and the primary application of the deuterated form as an internal standard in quantitative analysis. Detailed experimental methodologies and signaling pathway diagrams are included to support advanced research and development.

Introduction to 9-PAHSA and its Deuterated Analog

9-PAHSA (Palmitic acid-9-hydroxy-stearic acid) is an endogenous lipid belonging to the class of branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1][2]. These lipids have emerged as significant signaling molecules with beneficial effects on glucose metabolism and immune function[3]. 9-PAHSA, specifically, is one of the most abundant FAHFA isomers found in human serum and adipose tissue and its levels are correlated with insulin sensitivity[1][4]. Reduced levels of 9-PAHSA are observed in insulin-resistant humans, highlighting its potential as a therapeutic target for metabolic diseases.

This compound is a stable, isotopically labeled version of 9-PAHSA, where four hydrogen atoms have been replaced by deuterium. This substitution results in a molecule that is chemically identical to 9-PAHSA but has a higher molecular weight. Due to this mass difference, this compound is an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of endogenous 9-PAHSA levels in biological matrices.

Chemical Structure and Physicochemical Properties

9-PAHSA is formed by the esterification of palmitic acid to the hydroxyl group of 9-hydroxy stearic acid. In this compound, the four deuterium atoms are located on the stearic acid chain at positions 7, 7', 8, and 8'.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 9-[(1-oxohexadecyl)oxy-7,7',8,8'-d4]-octadecanoic acid | |

| CAS Number | 2704278-85-1 | |

| Molecular Formula | C₃₄H₆₂D₄O₄ | |

| Formula Weight | 542.9 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Formulation | A solution in methyl acetate |

Table 2: Physicochemical Properties of 9-PAHSA (Non-deuterated)

| Property | Value | Reference |

| Formal Name | 9-[(1-oxohexadecyl)oxy]-octadecanoic acid | |

| CAS Number | 1481636-31-0 | |

| Molecular Formula | C₃₄H₆₆O₄ | |

| Formula Weight | 538.9 g/mol | |

| Melting Point | 33.5 °C | |

| Formulation | A solid or in solution |

Table 3: Solubility Data for 9-PAHSA and this compound

| Solvent | Solubility | Reference |

| DMF | 20 mg/mL | |

| DMSO | 15 mg/mL | |

| Ethanol | 20 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Biological Activity and Signaling Pathways of 9-PAHSA

9-PAHSA exhibits significant anti-diabetic and anti-inflammatory properties. It has been shown to improve glucose tolerance, enhance insulin secretion, and increase insulin-stimulated glucose uptake. These effects are primarily mediated through its interaction with G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Upon binding to GPR120, 9-PAHSA initiates a signaling cascade that can lead to various cellular responses. One of the key anti-inflammatory mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory pathway. Activation of GPR120 by 9-PAHSA can suppress the activation of NF-κB, a critical transcription factor for inflammatory cytokine production. This leads to a reduction in the secretion of pro-inflammatory cytokines, thereby attenuating inflammation. Additionally, 9-PAHSA has been found to promote the "browning" of white adipose tissue, which increases thermogenesis and may counteract obesity.

References

The FAHFA Family of Lipids: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified in 2014, the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the FAHFA family, including their structure, nomenclature, and diverse biological activities. It details the key signaling pathways modulated by FAHFAs and presents a summary of experimental methodologies for their study, catering to researchers and professionals in the field of drug development.

Introduction to the FAHFA Family of Lipids

FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid.[2] The nomenclature designates the fatty acid followed by the hydroxy fatty acid, with a number indicating the position of the ester bond on the hydroxy fatty acid. For example, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[2] Since their initial discovery in the adipose tissue of glucose transporter 4 (GLUT4) overexpressing mice, numerous FAHFA families have been identified in various mammalian tissues, including serum, breast milk, and meconium, as well as in plants and foods.

The structural diversity of FAHFAs is vast, with variations in both the fatty acid and hydroxy fatty acid components, as well as the position of the ester linkage, leading to a multitude of regioisomers. This structural variety contributes to the diverse biological activities observed across different FAHFA species.

Biological Activities of FAHFAs

FAHFAs have emerged as critical signaling molecules with significant therapeutic potential, primarily due to their beneficial effects on glucose metabolism and inflammation.

Anti-Diabetic Effects

Numerous studies have demonstrated the potent anti-diabetic properties of FAHFAs. Administration of specific FAHFAs, such as 5- and 9-PAHSA, has been shown to lower blood glucose levels and improve glucose tolerance in mouse models of insulin resistance. These effects are mediated through several mechanisms:

-

Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

-

Increased GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.

-

Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve overall insulin sensitivity.

Levels of certain FAHFA isomers, particularly PAHSAs, are positively correlated with insulin sensitivity in humans, with lower levels observed in insulin-resistant individuals.

Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory activity across various models. They can attenuate pro-inflammatory cytokine production by immune cells such as macrophages and dendritic cells. For instance, 9-PAHSA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. This anti-inflammatory action is crucial in the context of metabolic diseases, as chronic low-grade inflammation is a key contributor to insulin resistance.

Some polyunsaturated FAHFAs, such as those derived from docosahexaenoic acid (DHA), also possess pro-resolving properties, actively promoting the resolution of inflammation.

Signaling Pathways

The biological effects of FAHFAs are mediated through specific signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role.

GPR120-Mediated Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain fatty acids, including omega-3 fatty acids and FAHFAs. Activation of GPR120 by FAHFAs in adipocytes enhances insulin-stimulated glucose uptake. In the gut, GPR120 activation is implicated in the stimulation of GLP-1 secretion from enteroendocrine L-cells. The anti-inflammatory effects of FAHFAs are also, at least in part, mediated through GPR120.

GLP-1 Secretion Pathway

The stimulation of GLP-1 secretion is a critical mechanism underlying the anti-diabetic effects of FAHFAs. While GPR120 is implicated, some studies suggest that other receptors, such as Free Fatty Acid Receptor 1 (FFAR1 or GPR40), may also be involved in mediating GLP-1 release in response to fatty acids.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on FAHFA biological activity.

Table 1: Effects of PAHSAs on Glucose Metabolism in High-Fat Diet (HFD)-Fed Mice

| FAHFA Isomer | Dosage | Route | Duration | Effect on Glucose Tolerance | Effect on Insulin Sensitivity | Reference |

| 5-PAHSA | 25 mg/kg | Oral gavage | Acute | Improved | - | |

| 9-PAHSA | 25 mg/kg | Oral gavage | Acute | Improved | - | |

| 9-PAHSA | 20 µM | In vitro (adipocytes) | 24 hours | - | Potentiated insulin-stimulated glucose transport |

Table 2: Anti-Inflammatory Effects of FAHFAs on Macrophages

| FAHFA Isomer | Cell Type | Stimulus | Concentration | Effect on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Reference |

| 9-PAHSA | RAW 264.7 | LPS | - | Inhibited production | |

| 9-POHSA | RAW 264.7 | LPS | - | Suppressed gene expression | |

| 9-OAHSA | RAW 264.7 | LPS | - | Suppressed gene expression | |

| 13-DHAHLA | Macrophages | LPS | - | Reduced activation |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of FAHFAs. The following outlines key experimental protocols.

FAHFA Extraction and Quantification

The analysis of FAHFAs is challenging due to the large number of regioisomers and their low abundance in biological samples. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for their detection and quantification.

Protocol: Solid-Phase Extraction (SPE) and LC-MS Analysis of FAHFAs from Adipose Tissue

-

Lipid Extraction: Homogenize frozen adipose tissue in a suitable solvent mixture (e.g., chloroform:methanol).

-

Internal Standard Spiking: Add a known amount of an isotope-labeled FAHFA internal standard (e.g., ¹³C-PAHSA) for accurate quantification.

-

Solid-Phase Extraction:

-

Condition a silica cartridge with hexane.

-

Load the crude lipid extract onto the column.

-

Elute neutral lipids with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Elute the non-esterified FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

-

-

LC-MS Analysis:

-

Dry the FAHFA fraction, reconstitute in a suitable solvent (e.g., methanol), and inject into the LC-MS system.

-

Employ a C18 reversed-phase column for chromatographic separation.

-

Use a gradient elution with mobile phases such as methanol/water and isopropanol/methanol containing formic acid and ammonium formate.

-

Detect and quantify FAHFAs using mass spectrometry in negative electrospray ionization (ESI) mode, often with multiple reaction monitoring (MRM) for targeted analysis.

-

In Vitro Assessment of Biological Activity

Protocol: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

-

FAHFA Treatment: Treat differentiated adipocytes with the desired concentration of FAHFA or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Glucose Uptake Assay:

-

Wash the cells and incubate in a glucose-free medium.

-

Stimulate with insulin for a defined period.

-

Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) and incubate to allow for uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.

-

In Vivo Assessment of Biological Activity

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: Use an appropriate mouse model, such as high-fat diet-fed mice, to induce insulin resistance.

-

FAHFA Administration: Administer the FAHFA of interest (e.g., 5- or 9-PAHSA) or vehicle control via oral gavage.

-

Fasting: Fast the mice for a specified period (e.g., 6 hours) prior to the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion and Future Directions

The discovery of the FAHFA family of lipids has opened up new avenues for understanding the intricate interplay between lipid metabolism, glucose homeostasis, and inflammation. Their potent anti-diabetic and anti-inflammatory properties make them promising therapeutic targets for metabolic diseases. Further research is needed to fully elucidate the biosynthetic and degradative pathways of FAHFAs, identify all their receptors and signaling mechanisms, and explore the full therapeutic potential of the vast array of FAHFA isomers. The development of robust and high-throughput analytical methods will be crucial for advancing our understanding of these fascinating bioactive lipids and translating these findings into novel therapies.

References

- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAHFAs | Encyclopedia MDPI [encyclopedia.pub]

The Metabolism of 9-Palmitic Acid Hydroxy Stearic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis, Degradation, and Signaling of a Novel Bioactive Lipid

This technical guide provides a comprehensive overview of the metabolism of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a recently discovered endogenous lipid with significant anti-diabetic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in health and disease.

Introduction

9-Palmitic acid hydroxy stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. It is formed by the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Endogenously synthesized in mammals, 9-PAHSA has emerged as a critical signaling molecule, with its levels closely correlated with insulin sensitivity. Reduced levels of 9-PAHSA have been observed in the serum and adipose tissue of insulin-resistant humans and in animal models of obesity and type 2 diabetes[1][2][3][4][5]. This guide delves into the core aspects of 9-PAHSA metabolism, including its biosynthesis, degradation, and the signaling pathways it modulates.

Biosynthesis of 9-PAHSA

The biosynthesis of 9-PAHSA is a stereospecific process, with a preference for the formation of the R-enantiomer, R-9-PAHSA. The primary precursor for this synthesis is 9-hydroxystearic acid (9-HSA). The reaction involves the esterification of the 9-hydroxyl group of 9-HSA with palmitic acid. While the specific acyltransferase responsible for this reaction has not yet been identified, experimental evidence strongly suggests an enzymatic rather than a non-enzymatic process.

Putative pathways for the generation of the 9-HSA precursor involve enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups onto fatty acids. Additionally, peroxiredoxin 6 (PRDX6) has been implicated due to its phospholipase A2 and lysophosphatidylcholine acyltransferase activities, which could generate and remodel phospholipids containing hydroxy fatty acids. The final esterification step to form 9-PAHSA is thought to be catalyzed by an unknown acyltransferase, potentially a diacylglycerol O-acyltransferase (DGAT) family member.

Experimental Protocol: In Vitro Biosynthesis of 9-PAHSA in Cell Culture

This protocol is adapted from studies demonstrating the cellular synthesis of 9-PAHSA from its precursor.

Objective: To qualitatively and quantitatively assess the biosynthesis of 9-PAHSA in a cellular model.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

R-9-hydroxystearic acid (R-9-HSA) and S-9-hydroxystearic acid (S-9-HSA)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Ethyl Acetate, Hexane

-

Solid-phase extraction (SPE) silica cartridges

-

LC-MS grade solvents

-

Internal standard (e.g., ¹³C-labeled 9-PAHSA)

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~80% confluency in 6-well plates.

-

Precursor Incubation: Replace the culture medium with fresh medium containing either R-9-HSA or S-9-HSA at a final concentration of 100 µM. Incubate for 2-4 hours at 37°C.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add 1 mL of a 1:2 (v/v) chloroform:methanol solution to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add the internal standard.

-

Add 1 mL of chloroform and vortex.

-

Add 1 mL of water and vortex.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Condition a silica SPE cartridge with hexane.

-

Load the dried lipid extract reconstituted in a small volume of chloroform.

-

Wash with 5% ethyl acetate in hexane to elute neutral lipids.

-

Elute the FAHFA fraction with ethyl acetate.

-

Dry the eluate under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the sample in an appropriate solvent (e.g., methanol).

-

Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use a suitable C18 column for chromatographic separation.

-

Quantify 9-PAHSA by comparing its peak area to that of the internal standard.

-

Degradation of 9-PAHSA

The degradation of 9-PAHSA is also a stereoselective process, primarily carried out by carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase. CEL preferentially hydrolyzes the S-enantiomer, S-9-PAHSA, into palmitic acid and 9-HSA. This enzymatic degradation is a key step in regulating the levels and activity of 9-PAHSA in the body.

Experimental Protocol: In Vitro Hydrolysis of 9-PAHSA by Carboxyl Ester Lipase

Objective: To determine the stereoselective hydrolysis of 9-PAHSA enantiomers by CEL.

Materials:

-

Recombinant human Carboxyl Ester Lipase (CEL)

-

R-9-PAHSA, S-9-PAHSA, and racemic 9-PAHSA

-

Tris-HCl buffer (pH 7.5)

-

Sodium cholate

-

LC-MS grade solvents

-

Internal standard (e.g., ¹³C-labeled palmitic acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer

-

Sodium cholate (to a final concentration that supports CEL activity)

-

R-9-PAHSA, S-9-PAHSA, or racemic 9-PAHSA (substrate)

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant CEL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol). Add the internal standard.

-

Lipid Extraction: Perform a Bligh-Dyer extraction as described in the biosynthesis protocol.

-

LC-MS Analysis: Analyze the organic phase by LC-MS to quantify the remaining 9-PAHSA substrate and the product, palmitic acid.

-

Data Analysis: Calculate the rate of hydrolysis for each enantiomer to determine the stereoselectivity of CEL.

Quantitative Data on 9-PAHSA Metabolism

While detailed enzyme kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the enzymes involved in 9-PAHSA metabolism are not yet fully elucidated, studies have provided valuable quantitative data on the levels of 9-PAHSA in various biological contexts.

Table 1: Concentration of 9-PAHSA in Human and Murine Tissues

| Species | Tissue/Fluid | Condition | 9-PAHSA Concentration/Level | Reference |

| Human | Serum | Insulin-resistant | Reduced | |

| Human | Serum | Type 2 Diabetes | Significantly lower than non-diabetic controls | |

| Human | Adipose Tissue | Insulin-resistant | Reduced | |

| Mouse | Serum | High-fat diet-induced obesity | Reduced | |

| Mouse | Adipose Tissue | High-fat diet-induced obesity | Reduced | |

| Mouse | Adipose Tissue | AG4OX (insulin-sensitive) | 16-18 fold higher than wild-type |

Table 2: In Vitro Activity of 9-PAHSA

| Assay | Cell Line | 9-PAHSA Concentration | Effect | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | 10 µM | Enhanced insulin-stimulated glucose uptake | |

| GPR40 Activation | HEK293 cells | EC₅₀ in µM range | Activation of GPR40 signaling | |

| Anti-inflammatory | Macrophages | 10-100 µM | Reduction of LPS-induced chemokine secretion |

Signaling Pathways of 9-PAHSA

9-PAHSA exerts many of its biological effects by acting as a signaling molecule, primarily through the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). 9-PAHSA is a selective agonist for GPR40.

Upon binding of 9-PAHSA, GPR40 activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key downstream signal that mediates various cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Some studies also suggest a link between GPR40 activation and the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 MAPK. Another G-protein coupled receptor, GPR120, has also been implicated in mediating the effects of 9-PAHSA on adipocyte browning and enhancing insulin-stimulated glucose uptake.

Experimental Protocol: Measurement of Intracellular Calcium Flux

Objective: To measure the increase in intracellular calcium concentration in response to 9-PAHSA-mediated GPR40 activation.

Materials:

-

HEK293 cells stably expressing GPR40

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

9-PAHSA

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed GPR40-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add HBSS to the wells and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.

-

Stimulation: Add 9-PAHSA at various concentrations to the wells and immediately start recording the fluorescence signal over time.

-

Controls: In separate wells, add ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve to quantify the effect of 9-PAHSA.

Visualizations of Metabolic and Signaling Pathways

To aid in the understanding of the complex processes involved in 9-PAHSA metabolism, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Overview of the stereoselective metabolism of 9-PAHSA.

Caption: The GPR40 signaling pathway activated by 9-PAHSA.

Caption: A typical experimental workflow for 9-PAHSA quantification.

Conclusion

The study of 9-PAHSA metabolism is a rapidly evolving field with significant implications for understanding and treating metabolic and inflammatory diseases. This guide has summarized the current knowledge of its biosynthesis, degradation, and signaling pathways, and has provided detailed experimental protocols to facilitate further research. While the precise enzymatic machinery for 9-PAHSA synthesis remains to be fully characterized, the available data clearly indicate its importance as a bioactive lipid. Future research focused on identifying the key enzymes and elucidating the detailed kinetics of these metabolic processes will be crucial for developing novel therapeutic strategies targeting this pathway.

References

- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-PAHSA | TargetMol [targetmol.com]

Methodological & Application

Application Note: Quantification of 9-PAHSA in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-palmitic acid hydroxy stearic acid (9-PAHSA) in biological samples. This method employs a stable isotope-labeled internal standard, 9-PAHSA-d4, to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This methodology is intended for researchers, scientists, and drug development professionals investigating the roles of 9-PAHSA in various physiological and pathological processes.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Among the various isomers, 9-PAHSA has garnered significant interest for its biological activities, including improving glucose tolerance and modulating immune responses.[2] Accurate quantification of 9-PAHSA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these low-abundance lipids. The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Experimental Protocol

Materials and Reagents

-

9-PAHSA analytical standard

-

This compound internal standard

-

LC-MS grade methanol, chloroform, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

A combination of LLE followed by SPE is recommended for optimal sample cleanup.

-

Spiking of Internal Standard: To 100 µL of biological sample (e.g., plasma), add a known amount of this compound solution in methanol.

-

Liquid-Liquid Extraction:

-

Add 300 µL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the collected organic extract onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the PAHSAs with 1 mL of methanol.

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water |

| Mobile Phase B | Methanol |

| Gradient | 33% B to 95% B over 10 min, hold at 95% B for 2 min, return to 33% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | -3.5 kV |

| Vaporizer Temp. | 300°C |

| Capillary Temp. | 325°C |

| Sheath Gas | 35 (arbitrary units) |

| Aux Gas | 10 (arbitrary units) |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for 9-PAHSA and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 9-PAHSA | 537.5 | 255.2 | 25 |

| 9-PAHSA | 537.5 | 281.2 | 20 |

| This compound | 541.5 | 255.2 | 25 |

Note: The fragmentation of 9-PAHSA typically yields major product ions corresponding to the palmitate anion (m/z 255.2) and a fragment from the hydroxystearic acid moiety (m/z 281.2).The deuterated internal standard will have a precursor ion shifted by the mass of the deuterium labels, but can share a common product ion with the analyte.

Data Presentation

Table 2: Example Quantitative Data of PAHSA Isomers in Mouse Adipose Tissue

| PAHSA Isomer | Concentration (pmol/g tissue) |

| 5-PAHSA | 150 ± 25 |

| 9-PAHSA | 850 ± 70 |

| 12-PAHSA | 220 ± 30 |

| 13-PAHSA | 180 ± 20 |

This table summarizes hypothetical quantitative data to illustrate the typical distribution of PAHSA isomers found in biological tissues, with 9-PAHSA often being one of the more abundant isomers.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: LC-MS/MS workflow for 9-PAHSA quantification.

9-PAHSA Signaling Pathways

9-PAHSA has been shown to exert its biological effects through various signaling pathways. It can act as a ligand for G-protein coupled receptors and influence downstream inflammatory and metabolic pathways.

Caption: Key signaling pathways modulated by 9-PAHSA.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of 9-PAHSA in biological matrices using this compound as an internal standard. The described protocol, including sample preparation and instrument parameters, offers the necessary sensitivity and accuracy for researchers studying the roles of this important lipid mediator. The provided diagrams illustrate the experimental workflow and the key signaling pathways influenced by 9-PAHSA, offering a comprehensive resource for professionals in life sciences and drug development.

References

- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 9-PAHSA Analysis in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Among these, 9-PAHSA has garnered considerable interest for its therapeutic potential. Accurate quantification of 9-PAHSA in adipose tissue is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic diseases. This document provides a detailed protocol for the sample preparation of 9-PAHSA from adipose tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Quantitative Performance of 9-PAHSA Analysis

The following table summarizes the typical analytical performance parameters for the quantification of 9-PAHSA in adipose tissue using the described protocol. Please note that these values can vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value | Notes |

| Recovery | > 85% | Recovery is highly dependent on the efficiency of the lipid extraction and solid-phase extraction (SPE) steps. The use of an internal standard is critical for accurate correction of any sample loss. |

| Limit of Detection (LOD) | 1 - 10 ng/mL | The LOD is influenced by the sensitivity of the mass spectrometer and the cleanliness of the sample. Background from SPE columns can affect the LOD.[3] |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Linearity (R²) | > 0.99 | A linear calibration curve should be established over the expected concentration range of 9-PAHSA in the samples. |

Experimental Protocols

I. Lipid Extraction from Adipose Tissue

This protocol is a modification of the widely used Folch and Bligh-Dyer lipid extraction methods, optimized for the recovery of PAHSAs from the lipid-rich matrix of adipose tissue.

Materials:

-

Adipose tissue (~150 mg)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Internal Standard (IS): ¹³C₄-9-PAHSA (or other suitable stable isotope-labeled standard)

-

Dounce homogenizer

-

Centrifuge capable of 2,200 x g and 4°C

-

Glass centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Homogenization:

-

Place approximately 150 mg of frozen adipose tissue in a pre-chilled glass dounce homogenizer on ice.

-

Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform.

-

Spike the chloroform with a known amount of ¹³C₄-9-PAHSA internal standard (e.g., 5 pmol/sample) prior to adding it to the homogenization mixture.[3]

-

Thoroughly homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Phase Separation:

-

Transfer the homogenate to a glass centrifuge tube.

-

Centrifuge at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.[3]

-

-

Lipid Collection:

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface between the two layers.

-

-

Drying:

-

Dry the collected organic phase under a gentle stream of nitrogen until all the solvent has evaporated.

-

The dried lipid extract can be stored at -80°C until further processing.

-

II. Solid-Phase Extraction (SPE) for 9-PAHSA Enrichment

Due to the high abundance of triglycerides in adipose tissue extracts, which can interfere with LC-MS analysis, an enrichment step for PAHSAs is necessary. This SPE protocol effectively separates PAHSAs from more nonpolar lipids.

Materials:

-

Dried lipid extract from the previous step

-

Silica SPE cartridges (e.g., 500 mg, 3 mL)

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Chloroform, HPLC grade

-

SPE manifold

Procedure:

-

Cartridge Conditioning:

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

-

Condition the cartridge with 6 mL of hexane.

-

-

Sample Loading:

-

Reconstitute the dried lipid extract in 200 µL of chloroform.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

-

Elution of Neutral Lipids:

-

Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute the highly nonpolar lipids, such as triglycerides. Discard this fraction.

-

-

Elution of FAHFAs:

-

Elute the FAHFA fraction, which includes 9-PAHSA, with 4 mL of ethyl acetate.

-

Collect this fraction in a clean glass vial.

-

-

Drying:

-

Dry the collected FAHFA fraction under a gentle stream of nitrogen.

-

The purified extract is now ready for reconstitution in a suitable solvent for LC-MS analysis.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for 9-PAHSA extraction from adipose tissue.

9-PAHSA Signaling Pathways

Caption: Signaling pathways of 9-PAHSA in adipocytes.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the procedure for their specific experimental conditions and instrumentation. The use of appropriate safety precautions is essential when handling organic solvents.

References

Solid-Phase Extraction Protocol for the Enrichment of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction